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Compound of Interest |

3-
Compound Name: [(Dimethylamino)methyllbenzaldeh
yde

Cat. No.: B1340118

Introduction

3-(Dimethylamino)benzaldehyde (CAS No. 619-22-7) is a valuable aromatic aldehyde serving
as a key intermediate in the synthesis of various dyes, pharmaceuticals, and materials.[1] Its
molecular structure, featuring both an electron-donating dimethylamino group and an electron-
withdrawing aldehyde group in a meta-relationship, gives rise to distinct chemical properties
and a unique spectroscopic fingerprint. Accurate structural confirmation and purity assessment
are paramount for its application in research and development.

This technical guide provides an in-depth analysis of the core spectroscopic data for 3-
(Dimethylamino)benzaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in
fundamental principles and serves as a reliable reference for researchers, scientists, and drug
development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed
information about the hydrogen (*H) and carbon (33C) environments within the molecule.
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'H NMR Spectroscopy

Guiding Principles: The chemical shift (0) of a proton is dictated by its local electronic
environment. Electron-withdrawing groups, like the aldehyde, deshield nearby protons, shifting
their resonance downfield (higher ppm). Electron-donating groups, like the dimethylamino
substituent, shield protons, particularly at the ortho and para positions, shifting them upfield.
Spin-spin coupling provides information on the connectivity of non-equivalent protons.

Experimental Protocol: *H NMR Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(Dimethylamino)benzaldehyde in
~0.6 mL of deuterated chloroform (CDCIs).

o Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

o Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of
~4 seconds, and a relaxation delay of 2 seconds.

e Processing: Process the resulting Free Induction Decay (FID) with an exponential line
broadening of 0.3 Hz to improve the signal-to-noise ratio. Phase and baseline correct the
spectrum and integrate all signals.

Data Analysis and Interpretation: The *H NMR spectrum of 3-(Dimethylamino)benzaldehyde
presents distinct signals corresponding to the aldehydic, aromatic, and methyl protons.

» Aldehydic Proton (H-7): A sharp singlet is observed at approximately & 9.91 ppm. This
significant downfield shift is a classic hallmark of an aldehydic proton, which is strongly
deshielded by the anisotropic effect of the carbonyl double bond and the electronegativity of
the oxygen atom.

e Aromatic Protons (H-2, H-4, H-5, H-6): The four protons on the benzene ring appear in the
region of & 6.90-7.45 ppm. Due to the meta-substitution pattern, they exhibit a complex
coupling pattern.
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o The proton at the C-2 position (ortho to the aldehyde and ortho to the amino group) is
expected around & 7.18 ppm as a singlet or a finely split triplet.

o The proton at C-6 (ortho to the aldehyde) is expected further downfield around & 7.41 ppm
as a doublet of doublets.

o The remaining protons at C-4 and C-5 will resonate between these values, creating
overlapping multiplets.

o Dimethylamino Protons (-N(CHs)2): A strong singlet appears at approximately & 3.01 ppm,
integrating to six protons. The singlet nature indicates that both methyl groups are chemically
equivalent and have no adjacent protons to couple with.

Data Summary: *H NMR

Predicted Chemical

Assigned Proton . Multiplicity Integration
Shift (0, ppm)

H-7 (-CHO) 9.91 Singlet (s) 1H
Doublet of Doublets

H-6 7.41 1H
(dd)

H-5 7.35 Triplet (t) 1H

H-2 7.18 Triplet () 1H
Doublet of Doublets

H-4 6.94 1H
(dd)

| H-8, H-9 (-N(CHs)2) | 3.01 | Singlet (s) | 6H |
Visualization: *H NMR Structural Assignments

Caption: Correlation of protons in 3-(Dimethylamino)benzaldehyde with their respective *H
NMR chemical shifts.

3C NMR Spectroscopy
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Guiding Principles: 33C NMR provides a count of non-equivalent carbon atoms. The chemical
shifts are highly sensitive to the carbon's hybridization and electronic environment. Carbonyl
carbons are extremely deshielded and appear far downfield (>190 ppm). Carbons bonded to
electronegative atoms like nitrogen are also shifted downfield.

Experimental Protocol: 13C NMR Acquisition

Sample Preparation: Use the same sample prepared for tH NMR. A higher concentration
(20-50 mg) may be beneficial due to the lower natural abundance of 13C.

 Instrumentation: Acquire the spectrum on a 101 MHz (for a 400 MHz H instrument) or higher
NMR spectrometer.

o Parameters: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a
spectrum with singlets for all carbon atoms. A sufficient number of scans (e.g., 1024 or more)
is required to achieve a good signal-to-noise ratio.

e Processing: Process the FID with an exponential line broadening of 1-2 Hz.

Data Analysis and Interpretation: The proton-decoupled 3C NMR spectrum is expected to show
8 distinct signals, as the two methyl carbons of the dimethylamino group are equivalent.[1][2]

e Carbonyl Carbon (C-7): The most downfield signal appears at  192.4 ppm, characteristic of
an aldehyde carbonyl carbon.

o Aromatic Carbons (C-1 to C-6): Six signals are observed in the aromatic region (6 112-151
ppm).

[e]

C-3 (ipso-N): The carbon directly attached to the nitrogen (C-3) is found at 4 151.1 ppm.

[e]

C-1 (ipso-CHO): The carbon bearing the aldehyde group (C-1) resonates at & 137.5 ppm.

o

C-5: The signal at 6 129.5 ppm is assigned to C-5.

[¢]

C-6, C-4, C-2: The remaining aromatic carbons appear at 4 121.5 ppm, 117.3 ppm, and
112.2 ppm. The shielding effect of the amino group influences the ortho (C-2, C-4) and
para (C-6) positions.
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e Methyl Carbons (C-8, C-9): A single signal at & 40.3 ppm corresponds to the two equivalent
methyl carbons of the dimethylamino group.

Data Summary: 13C NMR

Assigned Carbon Chemical Shift (6, ppm)
C-7 (C=0) 192.4

C-3 (C-N) 151.1

C-1 (C-CHO) 137.5

C-5 129.5

C-6 1215

C-4 117.3

C-2 112.2

C-8, C-9 (-N(CHs)2) 40.3

(Data sourced from SpectraBase[2])

Visualization: 13C NMR Structural Assignments
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Caption: Key carbon environments and their corresponding *3C NMR chemical shifts.
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Infrared (IR) Spectroscopy: Functional Group
Identification

Guiding Principles: IR spectroscopy measures the vibrational frequencies of bonds within a
molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers,
making it an excellent tool for identifying their presence.

Experimental Protocol: IR Spectrum Acquisition

o Sample Preparation: As 3-(Dimethylamino)benzaldehyde is a liquid at ambient temperature,
place a single drop of the neat liquid between two polished sodium chloride (NaCl) or
potassium bromide (KBr) salt plates to create a thin film.[3]

e Background: Record a background spectrum of the empty spectrometer to subtract
atmospheric H20 and CO2 absorptions.

¢ Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm~1 over the range of
4000-400 cm~2.

Data Analysis and Interpretation: The IR spectrum is dominated by absorptions from the
aldehyde, dimethylamino, and aromatic functionalities.

e C-H Stretching:
o Aromatic C-H: Weak to medium bands appear just above 3000 cm~1 (~3050 cm™1).

o Aldehydic C-H: Two characteristic weak bands, known as a Fermi doublet, are observed at
~2825 cm~t and ~2730 cm~1. Their presence is highly diagnostic for an aldehyde.

o Aliphatic C-H: Bands corresponding to the methyl groups are seen just below 3000 cm~1
(~2920 cm™1).

e Carbonyl (C=0) Stretching: A very strong, sharp absorption at ~1695 cm~1* is the most
prominent feature of the spectrum. This frequency is typical for an aromatic aldehyde where
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conjugation with the benzene ring slightly lowers the bond order and, thus, the stretching

frequency compared to an aliphatic aldehyde.

e Aromatic C=C Stretching: Medium intensity bands appear in the 1600-1450 cm~1 region,

confirming the presence of the benzene ring.

e C-N Stretching: A medium to strong band for the aromatic amine C-N stretch is located at

~1360 cm™.

e Fingerprint Region: The complex pattern of bands below 1400 cm~1 is unique to the

molecule and useful for confirming its identity against a reference spectrum.

Data Summary: IR Absorption Bands

Wavenumber . . .
Intensity Assignment Functional Group
(cm™)
~3050 Medium C-H Stretch Aromatic
~2920 Medium C-H Stretch Aliphatic (Methyl)
C-H Stretch (Fermi
~2825, ~2730 Weak Aldehyde
Doublet)
~1695 Strong, Sharp C=0 Stretch Carbonyl (Aldehyde)
~1590, ~1480 Medium C=C Stretch Aromatic Ring

~1360 | Strong | C-N Stretch | Aromatic Amine |

Visualization: Key Vibrational Modes

Caption: Mapping of key functional groups in 3-(Dimethylamino)benzaldehyde to their

characteristic IR absorption frequencies.

Mass Spectrometry (MS): Molecular Weight and

Fragmentation
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Guiding Principles: Electron lonization Mass Spectrometry (EI-MS) bombards the molecule with
high-energy electrons, causing ionization and subsequent fragmentation.[4] The mass-to-
charge ratio (m/z) of the resulting ions is measured. The intact ionized molecule is the
molecular ion (M*e), which confirms the molecular weight. The fragmentation pattern provides a
roadmap of the molecule's structure, as bonds break to form the most stable possible fragment

ions.
Experimental Protocol: EI-MS Acquisition

o Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or
dichloromethane) into the mass spectrometer via a Gas Chromatography (GC-MS) system
or a direct insertion probe.

« lonization: Utilize a standard electron ionization (El) source with an electron energy of 70 eV.

e Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic
sector mass analyzer.

o Detection: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key
fragments.

Data Analysis and Interpretation: The mass spectrum provides the molecular weight and
structural clues through fragmentation. The molecular formula CoH1:NO has a nominal mass of
149 Da.[1][5]

e Molecular lon (M*e): A peak at m/z 149 corresponds to the intact molecular ion, confirming
the molecular weight of the compound. The presence of one nitrogen atom results in an odd
molecular weight, consistent with the Nitrogen Rule.

o Base Peak: The most intense peak in the spectrum (the base peak) is often at m/z 148. This
corresponds to the [M-H]* ion, formed by the very favorable loss of the aldehydic hydrogen
radical. This is a classic fragmentation pattern for aldehydes.[6]

o Other Key Fragments:

o m/z 120: This significant peak arises from the loss of the formyl radical (¢*CHO, 29 Da),
resulting in the [M-CHO]* fragment.
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o m/z 77: A peak corresponding to the phenyl cation [CeHs]* may be observed, though it is
less common in highly substituted benzenes.

o Lower mass fragments corresponding to further breakdown of the aromatic ring (e.g., m/z
51) are also present.

Data Summary: Mass Spectrometry

Proposed

m/z Relative Intensity ST Identity

149 High [CoH11NO]*e Molecular lon (M*s)
148 100% (Base Peak) [CoaH10NOJ* [M-H]*

120 Moderate [CsH1oN]* [M-CHOJ*

| 77 | Low | [CeHs]* | Phenyl Cation |

Visualization: Proposed Fragmentation Pathway

[CoH11NQO]*e
m/z 149
(Molecular lon)

- He - *CHO

[CoH10NO]*

[CsH10N]™*

m/z 148 m/z 120

(Base Peak)

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 3-(Dimethylamino)benzaldehyde under Electron
lonization (EI) conditions.

Conclusion
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The collective spectroscopic data provides unambiguous confirmation of the structure of 3-
(Dimethylamino)benzaldehyde. *H and 3C NMR spectroscopy precisely map the carbon-
hydrogen framework, identifying the distinct chemical environments of the aldehydic, aromatic,
and dimethylamino moieties. Infrared spectroscopy confirms the presence of the key functional
groups, most notably the characteristic C=0 and aldehydic C-H stretches. Finally, mass
spectrometry verifies the molecular weight (149 Da) and reveals a fragmentation pattern,
including the prominent [M-H]* base peak, that is fully consistent with the assigned structure.
This comprehensive dataset serves as a validated benchmark for the identification and quality
control of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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